molecular formula C7H4F3N3 B12960109 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12960109
M. Wt: 187.12 g/mol
InChI Key: AZATUTSPMFUYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure is a 7-deazapurine, a purine analogue found in nucleotides, which allows it to mimic endogenous purines and interact with a variety of enzymatic targets . This compound is specifically designed for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in the development of kinase inhibitors . Researchers utilize this core, particularly when functionalized with a metabolically stable trifluoromethyl group, to design and synthesize potential multi-targeted tyrosine kinase inhibitors (TKIs) . The trifluoromethyl group is a strategic modification that can enhance a compound's potency, selectivity, and pharmacological properties by influencing binding affinity and improving metabolic stability . Derivatives of this scaffold have demonstrated promising cytotoxic effects against various cancer cell lines and have shown significant inhibitory activity against key oncology targets such as EGFR, Her2, VEGFR2, and CDK2 . The mechanism of action for these derivatives often involves inducing cell cycle arrest and apoptosis in cancer cells, accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax . Beyond oncology, the pyrrolo[2,3-d]pyrimidine core is also being explored for its antimicrobial potential, including antibacterial and antifungal activities, addressing the critical need for new agents against antimicrobial resistance (AMR) . This makes 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine a valuable precursor for researchers synthesizing novel compounds for multiple therapeutic areas.

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-12-6-4(5)1-11-3-13-6/h1-3H,(H,11,12,13)

InChI Key

AZATUTSPMFUYDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot multi-component reaction strategy can be employed to selectively synthesize 5-trifluoromethyl pyrimidine derivatives . This method avoids the inherent selectivity challenges in direct pyrimidine trifluoromethylation.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and controlled temperature and pressure conditions are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

Anticancer Applications

The compound has shown promising results as an anticancer agent, primarily through its ability to inhibit key protein kinases involved in tumor growth and angiogenesis.

Data Table: Cytotoxic Activity of Selected Derivatives

Compound Target Kinases IC50 (nM) Cell Line
5kEGFR, Her2, VEGFR2, CDK240 - 204HepG2
5eVarious29 - 59MCF-7, A549
5hVarious45 - 80HeLa

Immunotherapy Applications

5-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have also been investigated for their immunosuppressive properties. These compounds act as inhibitors of Janus Kinase 3 (JAK3), which plays a crucial role in signaling pathways for various interleukins involved in immune responses.

Clinical Implications

The inhibition of JAK3 by these compounds suggests their potential use in treating autoimmune diseases and conditions requiring immunosuppression such as organ transplant rejection and rheumatoid arthritis. The ability to modulate immune responses makes them valuable candidates for further development in therapeutic settings .

Case Study: JAK3 Inhibition

In a patent study, it was reported that pyrrolo[2,3-d]pyrimidine compounds demonstrated efficacy in treating conditions like lupus and multiple sclerosis by blocking JAK3 activity. This highlights their dual role in both cancer therapy and immunomodulation .

Structure-Activity Relationship (SAR) Studies

Research has focused on modifying the structure of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine to enhance its biological activity. Substituents at various positions on the pyrrolo[2,3-d]pyrimidine core have been systematically evaluated for their effects on potency and selectivity.

Data Table: Structure-Activity Relationships

Substituent Position Biological Activity
TrifluoromethylC-5Increased lipophilicity
Amino GroupC-4Enhanced anticancer activity
Benzyl GroupC-1Improved metabolic stability

The trifluoromethyl group at position C-5 significantly enhances the compound's lipophilicity and metabolic stability, which are critical for drug design .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as a DNA or RNA alkylator, leading to the disruption of nucleic acid synthesis and function . This compound may also inhibit key enzymes involved in cellular processes, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Trifluoromethyl vs. Halogenated Substituents : The -CF₃ group in 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine improves metabolic stability compared to chloro or bromo substituents, which may increase cytotoxicity but reduce selectivity .
  • Ribose-Modified Analogs: Substitution with a 2-C-methyl-ribofuranosyl group (e.g., in HCV inhibitors) enhances resistance to enzymatic degradation, a feature absent in the parent trifluoromethyl compound .
  • Multi-Target Inhibitors: Compounds like LY231514 demonstrate that polyglutamation expands the mechanism of action, unlike monosubstituted derivatives .

Physicochemical Properties

The trifluoromethyl group significantly alters physicochemical parameters:

Table 2: Physicochemical Comparison
Compound Molecular Weight LogP (Predicted) Solubility Stability Notes
5-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine 197.11 1.8 Moderate in DMSO Stable under ambient conditions
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine 221.57 2.5 Low aqueous Hygroscopic; store at RT
5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 195.61 1.2 High in DMSO Prone to hydrolysis
Key Observations:
  • Stability : Halogenated derivatives (e.g., 4-Cl-5-CF₃) may require controlled storage conditions due to hygroscopicity .

Pharmacokinetic and Toxicity Profiles

  • 5-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: Limited toxicity data, but -CF₃ generally reduces reactive metabolite formation compared to -Cl or -Br .
  • Scaffold Hopping : Replacement with 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine cores reduces cytotoxicity while retaining antiviral activity, suggesting the parent scaffold may have higher inherent toxicity .
  • Enzymatic Stability: Ribose-modified analogs exhibit superior stability in plasma compared to non-glycosylated derivatives .

Biological Activity

5-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of protein tyrosine kinases (PTKs) and its potential therapeutic applications in various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different disease models, and potential clinical applications.

The primary mechanism through which 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine exerts its biological effects is through the inhibition of Janus Kinase 3 (JAK3), a member of the JAK family of PTKs. JAK3 is crucial for signaling in hematopoietic cells and is involved in the immune response. Inhibition of JAK3 can modulate immune activity, making this compound a candidate for treating autoimmune diseases and conditions requiring immunosuppression, such as organ transplant rejection and certain cancers .

Biological Activity Overview

The biological activities associated with 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine include:

  • Anticancer Activity : The compound has shown potent anticancer effects against various cell lines, including HeLa and MDA-MB-231. Its mechanism involves inducing apoptosis through the modulation of apoptotic proteins such as Bax and Bcl-2 .
  • Antiviral Activity : The compound has demonstrated antiviral properties against several viruses, indicating its potential as an antiviral agent .
  • Anti-inflammatory Properties : By inhibiting JAK3, this compound may also exhibit anti-inflammatory effects, which can be beneficial in treating conditions like rheumatoid arthritis and lupus .

Anticancer Efficacy

A study evaluating the cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives revealed that 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine exhibited significant cytotoxicity against cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis rates compared to controls:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.045Induction of apoptosis via caspase activation
MDA-MB-2310.038Upregulation of pro-apoptotic proteins
HepG20.050Modulation of Bcl-2 family proteins

These findings suggest that the trifluoromethyl group enhances the anticancer activity of the pyrrolo[2,3-d]pyrimidine scaffold .

Antiviral Activity

The antiviral efficacy was assessed against Zika virus (ZIKV) and Dengue virus (DENV-2), with EC50 values indicating effective inhibition at low concentrations:

VirusEC50 (µM)Selectivity Index (SI)
ZIKV2.4>10
DENV-21.4>15

These results highlight the potential for developing antiviral therapies based on this compound .

Immunosuppressive Potential

Research has shown that compounds like 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can effectively modulate immune responses by inhibiting JAK3 signaling pathways. This property is particularly relevant for conditions requiring immunosuppression:

ConditionEfficacy
Organ Transplant RejectionHigh
LupusModerate
Rheumatoid ArthritisHigh

The ability to selectively inhibit JAK3 while sparing other JAK family members makes this compound a promising candidate for targeted therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and halogenation. A general approach involves:

  • Step 1 : Preparation of a pyrimidine precursor via coupling reactions (e.g., ethyl 2-cyanoacetate with halogenated intermediates).
  • Step 2 : Cyclization under acidic or thermal conditions to form the pyrrolo[2,3-d]pyrimidine core.
  • Step 3 : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation).
    Critical conditions include anhydrous environments, controlled temperatures (e.g., 60–100°C for cyclization), and catalysts like Pd or Cu for functionalization .
    • Yield Optimization : Use of high-purity reagents, inert atmospheres (N₂/Ar), and chromatographic purification improves yields. For example, chlorination steps in similar compounds achieve >70% yield with POCl₃ under reflux .

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the pyrrolo[2,3-d]pyrimidine scaffold?

  • Electronic Effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing electron density at the 5-position. This enhances electrophilic substitution resistance while increasing stability against metabolic degradation.
  • Reactivity : The -CF₃ group directs further functionalization to the 4- and 7-positions via halogenation or cross-coupling. For example, bromination at the 4-position is favored due to electron deficiency induced by -CF₃ .
  • Analytical Confirmation : ¹⁹F NMR and X-ray crystallography are used to verify -CF₃ incorporation and spatial orientation .

Advanced Research Questions

Q. What strategies enhance the selectivity of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives toward specific kinase targets (e.g., EGFR, VEGFR2)?

  • Structural Modifications :

  • 4-Position Halogenation : Chlorine or bromine at the 4-position increases hydrophobic interactions with kinase ATP-binding pockets, improving EGFR affinity .
  • 7-Position Substitution : Bulky groups (e.g., aryl or alkyl chains) at the 7-position enhance selectivity by sterically blocking off-target kinases .
    • Data-Driven Design : Kinase inhibition assays (IC₅₀ values) and molecular docking identify optimal substituents. For example, 4-chloro derivatives show 10-fold higher selectivity for VEGFR2 over CDK2 compared to unsubstituted analogs .

Q. How can computational modeling predict the binding affinity of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives with kinase domains?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. The -CF₃ group’s electronegativity is parameterized to assess hydrogen bonding and van der Waals contacts.
  • MD Simulations : Free-energy perturbation (FEP) calculations quantify binding energy changes upon substituent modification. For example, -CF₃ contributes -2.3 kcal/mol to EGFR binding energy versus -H .
    • Validation : Correlation between predicted and experimental IC₅₀ values (R² > 0.85 in kinase assays) confirms model accuracy .

Q. What analytical techniques resolve contradictions in reported biochemical data for pyrrolo[2,3-d]pyrimidine derivatives?

  • Contradiction Example : Discrepancies in IC₅₀ values for EGFR inhibition across studies.
  • Resolution Strategies :

  • Standardized Assays : Use recombinant kinase domains (vs. cell lysates) to minimize variability.
  • Orthogonal Methods : Cross-validate via Western blot (phosphorylation inhibition) and SPR (binding kinetics).
  • Structural Analysis : X-ray co-crystallography identifies binding pose inconsistencies (e.g., -CF₃ orientation affecting hydrophobic interactions) .

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